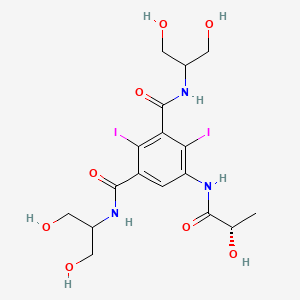

Iopamidol Impurity K

Overview

Description

Iopamidol Impurity K is an iodinated contrast agent used for imaging in medical applications. It is a low-osmolar, non-ionic, water-soluble compound that is used for radiological imaging of the cardiovascular system and other body organs. It is a derivative of iopamidol (Iopamidolum) and is also known as iopamidol-K. It is a product of the photochemical degradation of Iopamidol by UV irradiation .

Synthesis Analysis

A commercial scale synthesis of ultra-pure Iopamidol has been achieved using a simple protocol employing with a total of 9 steps and easily isolatable intermediates . The key intermediate (S)-1- ((3,5-bis- (chlorocarbonyl)-2,4,6-triiodophenyl)amino)-1-oxopropan-2-yl acetate 7 has been synthesized with high purity . The main advantages of the route include readily available inexpensive starting materials and good overall yield of 78% .Molecular Structure Analysis

Three crystal forms of iopamidol, an iodinated contrast media used in radiology, have been elucidated: an anhydrous, a monohydrate and a pentahydrate form . These forms showed the occurrence of different conformations, atropisomeric in nature . Specifically, the anhydrous and monohydrate forms contain iopamidol with a “syn” conformation of the two symmetric sidearms, while an “anti” conformation was found in the pentahydrate .Chemical Reactions Analysis

The three crystal forms of iopamidol have been investigated by means of DSC, variable temperature X-ray powder diffraction and Raman spectroscopy . This study enabled us to highlight the thermal-induced transformations, leading to the discovery of new crystal forms . In particular, the DSC curve of W0 revealed only a reversible solid–solid transition at around 180 °C before melting, with subsequent degradation above 300 °C .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . The molecular weight is 651.19 and the molecular formula is C17H23I2N3O8 . The thermal properties of iopamidol have been investigated, revealing various transformations at different temperatures .Scientific Research Applications

MRI-chemical Exchange Saturation Transfer Contrast Agent

Iopamidol has been used as a responsive MRI-chemical exchange saturation transfer (CEST) contrast agent for pH mapping of kidneys. It contains two types of amide functionalities that are exploited for generating the CEST effect. This pH-dependent exchange rate allows for accurate pH measurements in the range of 5.5–7.4, enabling the acquisition of pH maps of kidney regions in mice. These pH maps can report pH changes induced by varying dietary conditions (Longo et al., 2011).

Contrast Media for Coronary Arteriography

Studies have shown that Iopamidol, when used as a contrast medium in coronary arteriography, has similar but less toxic effects compared to other contrast media. It offers a potential reduction in the morbidity and mortality associated with coronary arteriography (Thomson et al., 1980).

Dynamic Three-Dimensional MR Renography

Iopamidol has been used to assess the hemodynamic effect of iodinated contrast media on the glomerular filtration rate (GFR) in a rabbit model using dynamic three-dimensional magnetic resonance (MR) renography. The study provided insights into the effects of iodinated contrast media like Iopamidol on renal function, showing a marked decrease in renal function which could be detected at dynamic three-dimensional MR renography (Zhang et al., 2013).

Cardiovascular Applications

Iopamidol has been compared with standard ionic media in various cardiovascular applications. It's been found to be stable, less viscous, and only slightly more osmolar than other agents. Clinical experiences suggest that Iopamidol is preferable to ionic media for routine cardiovascular applications due to its better patient tolerance and minimal effect on arterial image quality (Partridge et al., 1981).

Pulmonary Angiography

In pulmonary angiography, Iopamidol has been evaluated for safety and compared with ionic contrast media. The study suggested that pulmonary angiography is a safe procedure and the margin of safety is enhanced by the use of Iopamidol. It was found to result in fewer major complications and was preferred for critically ill patients (Hudson et al., 1996).

Veterinary Medicine

The non-ionic, water-soluble contrast agent Iopamidol has also been used for myelography in horses. It produced contrast columns of diagnostic quality without invoking any adverse reactions, making it a safe and effective contrast agent for veterinary purposes (May et al., 1986).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Iopamidol Impurity K, like Iopamidol, is likely to be used as a contrast agent in medical imaging . The primary targets of such agents are typically the blood vessels and other non-bony tissues that need to be visualized during radiologic examinations .

Mode of Action

Iopamidol contains iodine, a substance that absorbs X-rays . When administered, it enhances the contrast in the images, allowing for a clearer distinction between the target tissues and the surrounding areas .

Pharmacokinetics

After administration, it is primarily eliminated through the kidneys, with about 90% or more of the dose recovered in the urine within one day .

Result of Action

The primary result of the action of this compound is likely to be enhanced visualization of the target tissues during radiologic examinations . This can aid in the diagnosis and monitoring of various medical conditions.

Action Environment

The action of this compound, like other contrast agents, can be influenced by various environmental factors. These may include the patient’s hydration status, kidney function, and the specific imaging technique used

Properties

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23I2N3O8/c1-7(27)15(28)22-11-2-10(16(29)20-8(3-23)4-24)13(18)12(14(11)19)17(30)21-9(5-25)6-26/h2,7-9,23-27H,3-6H2,1H3,(H,20,29)(H,21,30)(H,22,28)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWRVEFHNJBLCU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23I2N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788899-70-6 | |

| Record name | N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4-diiodoisophthalamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1788899706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1,N3-BIS(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4-DIIODOISOPHTHALAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN3UM7MZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/no-structure.png)

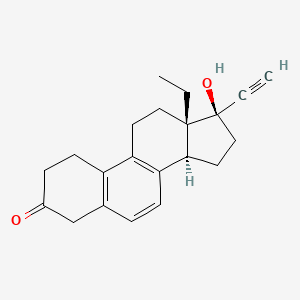

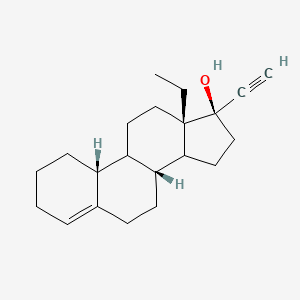

![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

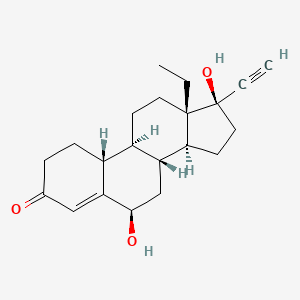

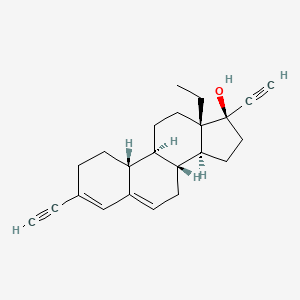

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)